Pyrrolidinoethyl 3-heptyloxyphenylcarbamate
CAS No.: 152676-77-2
Cat. No.: VC21133800
Molecular Formula: C20H31N2O3-
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152676-77-2 |
|---|---|
| Molecular Formula | C20H31N2O3- |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C20H32N2O3/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23) |
| Standard InChI Key | XZKPOTVHFRMCHZ-UHFFFAOYSA-M |
| SMILES | CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2 |
| Canonical SMILES | CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2 |
Introduction
Pyrrolidinoethyl 3-heptyloxyphenylcarbamate, also known as Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester, is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethyl linker, and a heptyloxy-substituted phenyl carbamate group. This compound falls under the category of substituted phenyl carbamates and is notable for its potential applications in medicinal chemistry and material science due to its biological activity and chemical properties.
Synthesis and Purification
The synthesis of Pyrrolidinoethyl 3-heptyloxyphenylcarbamate typically involves several steps, including the reaction of appropriate starting materials under optimized conditions to enhance yield and purity. Techniques such as recrystallization or chromatography are commonly employed for purification.
Biological Activity and Applications
This compound is part of the carbamate family, which is known for diverse applications in pharmaceuticals and agrochemicals. Carbamates can exhibit neuropharmacological effects, and their structure allows them to interact with specific molecular targets such as enzymes or receptors, potentially modulating biological pathways.
-
Potential Pharmacological Effects: Anti-inflammatory or analgesic properties may be observed due to its ability to inhibit or activate specific proteins.
-
Applications in Medicinal Chemistry: The compound's unique structure suggests potential uses in drug development, particularly in areas requiring modulation of neurotransmitter activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume